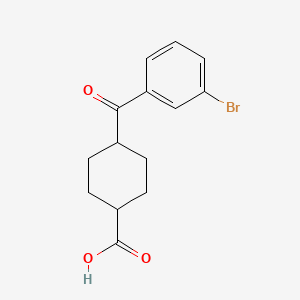

cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-4-(3-bromobenzoyl)cyclohexane-1-carboxylic acid (CBBCA) is an organic compound belonging to the cyclohexane-1-carboxylic acid family. It is a white crystalline solid with a molecular formula of C14H11BrO3. CBBCA is a versatile compound that is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, as a catalyst for various reactions, and as a pharmaceutical intermediate. The compound has been studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.

Scientific Research Applications

Preparation and Mass Spectra Analysis : Bekkum et al. (2010) conducted studies on cyclohexane derivatives, including the preparation and mass spectra of t-butylcyclohexanecarboxylic acids, starting from t-butylbenzoic acids. They discussed the preparation of the cis- and trans-isomers of these acids, providing insights into the chemical properties and potential applications of such compounds (Bekkum et al., 2010).

Facile Reaction with Substituted Anilines : Smith and Wermuth (2012) reported on the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines, leading to the formation of cyclic imide and open-chain amide carboxylic acid derivatives. This research highlights the reactivity of cyclohexane derivatives and their potential use in synthesizing various organic compounds (Smith & Wermuth, 2012).

Catalytic Activity in Cross Coupling Reactions : Feuerstein et al. (2001) explored the use of cyclohexane derivatives in catalysis, specifically in the cross-coupling of aryl bromides with arylboronic acids. Their study indicates the potential application of these compounds in facilitating high-yield chemical reactions (Feuerstein et al., 2001).

Use in Synthesis of Phosphinite Iridium Pincer Complexes : Polukeev and Wendt (2017) investigated the synthesis and characterization of cyclohexane-based phosphinite iridium pincer complexes. This research is significant for understanding the role of cyclohexane derivatives in the formation of organometallic complexes with potential applications in catalysis and material science (Polukeev & Wendt, 2017).

Role in Metal-Mediated Coupling Reactions : Luzyanin et al. (2009) studied the metal-mediated coupling between isonitriles and benzophenone hydrazone, using cis-cyclohexane derivatives. Their findings contribute to the understanding of how these compounds can be used in creating aminocarbene complexes, which have high catalytic activity in certain chemical reactions (Luzyanin et al., 2009).

properties

IUPAC Name |

4-(3-bromobenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO3/c15-12-3-1-2-11(8-12)13(16)9-4-6-10(7-5-9)14(17)18/h1-3,8-10H,4-7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLUUWXXVKDKPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)C2=CC(=CC=C2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601229695, DTXSID501237273 |

Source

|

| Record name | trans-4-(3-Bromobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601229695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(3-Bromobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid | |

CAS RN |

736136-14-4, 735270-06-1 |

Source

|

| Record name | trans-4-(3-Bromobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601229695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(3-Bromobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323803.png)

![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323804.png)

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323806.png)

![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323807.png)

![trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323809.png)